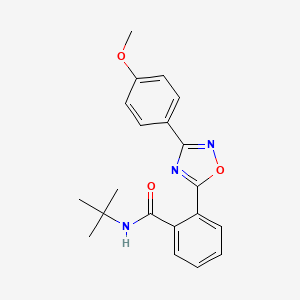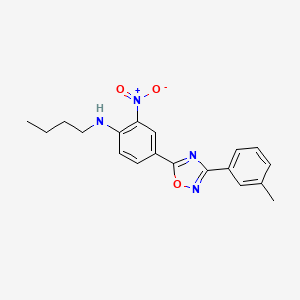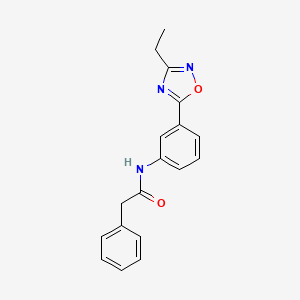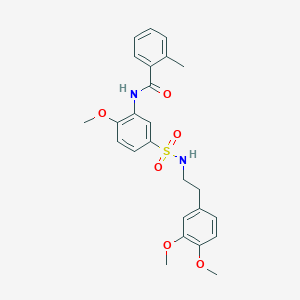
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in numerous neurological and psychiatric disorders. TBOA has been widely used in scientific research to investigate the role of EAATs in these disorders and to develop potential therapies.
Mecanismo De Acción
TBOA is a non-competitive inhibitor of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, meaning that it binds to a site on the transporter other than the glutamate binding site and inhibits its activity. By inhibiting N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, TBOA increases extracellular glutamate levels and prolongs its effects on postsynaptic receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, TBOA has been shown to increase the expression of the pro-inflammatory cytokine interleukin-1β and to decrease the expression of the antioxidant enzyme superoxide dismutase. TBOA has also been shown to increase the expression of the immediate early gene c-fos, which is involved in neuronal plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA has several advantages for use in laboratory experiments. It is highly selective for N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and does not affect other neurotransmitter transporters or receptors. It is also highly potent, with a low nanomolar affinity for N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. However, TBOA has several limitations. It is relatively unstable and must be stored at low temperatures. It is also highly toxic and can induce seizures and neuronal damage at high concentrations.
Direcciones Futuras
There are several future directions for research involving TBOA. One area of interest is the development of more selective and less toxic EAAT inhibitors for potential therapeutic use in neurological and psychiatric disorders. Another area of interest is the investigation of the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of new imaging techniques to visualize EAAT activity in vivo could provide valuable insights into the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in normal and pathological brain function.
Métodos De Síntesis
TBOA can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-methoxybenzyl chloride to form N-(tert-butyl)-4-methoxybenzylamine. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively used in scientific research to investigate the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in neurological and psychiatric disorders. Studies have shown that TBOA can induce seizures and epileptiform activity in animal models, suggesting that EAAT dysfunction may be involved in the pathogenesis of epilepsy. TBOA has also been used to investigate the role of N-(tert-butyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,3)22-18(24)15-7-5-6-8-16(15)19-21-17(23-26-19)13-9-11-14(25-4)12-10-13/h5-12H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDNMSYFXLROOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)







![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)